Epipodophyllotoxin acetate

Description

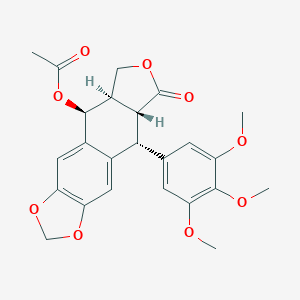

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(5S,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O9/c1-11(25)33-22-14-8-17-16(31-10-32-17)7-13(14)20(21-15(22)9-30-24(21)26)12-5-18(27-2)23(29-4)19(6-12)28-3/h5-8,15,20-22H,9-10H2,1-4H3/t15-,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASVNKPCTLROPQ-QWIYEXKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019938 | |

| Record name | Acetylepipodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1180-35-4 | |

| Record name | Acetylepipodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Epipodophyllotoxin Acetate: A Technical Guide to Natural Sources and Isolation

Introduction

Epipodophyllotoxin and its derivatives represent a critical class of naturally derived compounds that form the basis of essential chemotherapeutic agents. While epipodophyllotoxin acetate itself is not a primary metabolite isolated directly from natural sources in significant quantities, it is intrinsically linked to its precursor, podophyllotoxin , a naturally occurring aryltetralin lignan. Podophyllotoxin is the direct precursor for the semi-synthesis of the widely used anticancer drugs etoposide and teniposide, which are glycosidic derivatives of epipodophyllotoxin.[1][2]

This technical guide provides a comprehensive overview of the natural sources of podophyllotoxin, the key starting material for obtaining epipodophyllotoxins. It details the isolation and purification methodologies, presents quantitative data on yields from various plant species, and illustrates the biosynthetic and experimental workflows. The content is tailored for researchers, scientists, and professionals in drug development seeking a deeper understanding of the procurement and handling of these vital compounds.

Natural Sources of Podophyllotoxins

The primary commercial sources of podophyllotoxin are species within the Berberidaceae family, particularly the genus Podophyllum. However, due to the endangered status of these plants from over-harvesting, research has expanded to identify alternative, more sustainable sources.[3][4]

Primary Sources:

-

Podophyllum hexandrum (syn. Sinopodophyllum hexandrum, Indian Mayapple): Native to the Himalayas, this species is the most potent natural source of podophyllotoxin.[5] The rhizomes and roots contain the highest concentrations.[6]

-

Podophyllum peltatum (American Mayapple): Found in eastern North America, this plant contains lower concentrations of podophyllotoxin compared to its Himalayan counterpart but is another significant source.[5][7]

Alternative Sources:

-

Juniperus Species (Cupressaceae): Various species of juniper have been identified as viable alternative sources for podophyllotoxin and related lignans. Species such as Juniperus virginiana, Juniperus scopulorum, and Juniperus sabina have shown promising concentrations in their leaves and needles.[8][9][10]

-

Other Genera: Podophyllotoxins have also been identified in other plant genera, including Diphylleia, Dysosma, Linum, and Hyptis, though typically in lower yields.[2]

Data Presentation: Podophyllotoxin Yield from Natural Sources

The concentration of podophyllotoxin varies significantly depending on the species, plant part, geographical location, and time of harvest. The following table summarizes reported yields from prominent sources.

| Plant Species | Plant Part | Podophyllotoxin Yield (% dry weight) | Reference(s) |

| Podophyllum hexandrum | Rhizomes | 1.0% - 5.48% | [5] |

| Podophyllum hexandrum | Roots | up to 5.80% | |

| Podophyllum peltatum | Rhizomes | 0.25% - 1.0% | [5] |

| Juniperus scopulorum | Leaves | up to 0.487% | [9] |

| Juniperus sabina | Needles | up to 0.75% | [8] |

| Juniperus davurica | Leaves | High in Deoxypodophyllotoxin (0.727%) | [9] |

Biosynthesis of Podophyllotoxin

Podophyllotoxin is synthesized via the phenylpropanoid pathway. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to form monolignols, such as coniferyl alcohol. Two molecules of coniferyl alcohol then undergo stereospecific dimerization to form pinoresinol, which is further converted through a series of intermediates, including matairesinol and yatein, to ultimately yield podophyllotoxin.[4][11] The elucidation of this pathway is crucial for metabolic engineering efforts aimed at producing these compounds in heterologous systems like yeast or other plants.[12]

Experimental Protocols: Isolation and Purification

The isolation of podophyllotoxin from its natural sources is a multi-step process involving extraction, precipitation, and chromatographic purification. The following is a generalized protocol synthesized from established methods.[6][13][14][15]

1. Preparation of Plant Material:

-

The rhizomes and/or roots of the plant (e.g., Podophyllum hexandrum) are thoroughly washed, air-dried, and ground into a coarse powder to increase the surface area for solvent extraction.

2. Solvent Extraction:

-

The powdered plant material is subjected to exhaustive extraction, typically using a Soxhlet apparatus or maceration with stirring.

-

Solvent: Methanol or ethanol (90-95%) are commonly used.

-

Procedure: The powder is extracted with the alcohol for several hours (e.g., 6-12 hours in a Soxhlet). The process is often repeated with fresh solvent to ensure complete extraction. The resulting alcoholic extracts are combined.

3. Preparation of Podophyllum Resin (Podophyllin):

-

The combined alcoholic extract is concentrated under reduced pressure using a rotary evaporator to yield a syrupy consistency.

-

This concentrated extract is then slowly poured into a larger volume of acidified water (e.g., water containing 0.5-1% hydrochloric acid) with vigorous stirring.[14]

-

The sudden change in polarity causes the nonpolar resin, known as podophyllin, to precipitate out of the aqueous solution.

-

The mixture is allowed to stand, often at a low temperature (e.g., 4-5°C), for several hours to ensure complete precipitation. The precipitate is then collected by filtration, washed with cold water, and dried.

4. Purification of Podophyllotoxin:

-

Liquid-Liquid Partitioning (Optional): The dried resin can be dissolved in a solvent like ethyl acetate or chloroform and washed with water to remove residual water-soluble impurities.

-

Column Chromatography: This is the primary method for purifying podophyllotoxin from the crude resin.[6][15]

-

Stationary Phase: Silica gel (60-120 or 100-200 mesh) is typically used.

-

Mobile Phase: A non-polar/polar solvent system is employed for elution. Common systems include gradients of hexane-ethyl acetate or toluene-ethyl acetate.

-

Procedure: The crude resin is dissolved in a minimal amount of the mobile phase or a stronger solvent and adsorbed onto a small amount of silica gel. After drying, this is loaded onto the top of the prepared column. Elution is carried out, and fractions are collected sequentially.

-

-

Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) using a mobile phase such as toluene:ethyl acetate:acetic acid (15:7.5:0.5, v/v/v).[6] Spots are visualized under UV light (254 nm).

-

Crystallization: Fractions containing pure podophyllotoxin (as determined by TLC) are combined, and the solvent is evaporated. The resulting solid is recrystallized from a suitable solvent system, such as methanol or ethanol-water, to yield pure, white crystalline podophyllotoxin.

5. From Deoxypodophyllotoxin to Epipodophyllotoxin:

-

Some alternative plant sources, like Anthriscus sylvestris or certain Juniperus species, are rich in deoxypodophyllotoxin.[16] This compound can be converted to epipodophyllotoxin through stereoselective hydroxylation. This bioconversion has been achieved using microbial systems, such as Penicillium species, or isolated enzymes like human cytochrome P450 3A4 expressed in E. coli.[16][17][18] This biotechnological route is a promising alternative for producing the immediate aglycone needed for etoposide synthesis.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the isolation of podophyllotoxin from its primary plant sources.

References

- 1. Etoposide: a semisynthetic epipodophyllotoxin. Chemistry, pharmacology, pharmacokinetics, adverse effects and use as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Podophyllum [drugfuture.com]

- 6. ijhsr.org [ijhsr.org]

- 7. Medical attributes of Podophyllum peltatum - mayapple [klemow.wilkes.edu]

- 8. Juniperus sabina L. as a Source of Podophyllotoxins: Extraction Optimization and Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study of cytotoxic activity, podophyllotoxin, and deoxypodophyllotoxin content in selected Juniperus species cultivated in Poland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Junipers of Various Origins as Potential Sources of the Anticancer Drug Precursor Podophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Six enzymes from mayapple that complete the biosynthetic pathway to the etoposide aglycone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of (-)-deoxypodophyllotoxin and (-)-epipodophyllotoxin via a multi-enzyme cascade in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US5057616A - Podophyllotoxin purification process - Google Patents [patents.google.com]

- 14. yourarticlelibrary.com [yourarticlelibrary.com]

- 15. firsthope.co.in [firsthope.co.in]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Epipodophyllotoxin Acetate: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epipodophyllotoxin acetate is a semi-synthetic lignan derived from epipodophyllotoxin, a natural product isolated from the roots and rhizomes of plants of the Podophyllum genus. As a member of the epipodophyllotoxin family, which includes the clinically important anticancer drugs etoposide and teniposide, this compound has garnered significant interest for its potent antineoplastic and antiviral activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed insights into its mechanism of action, relevant signaling pathways, and the experimental protocols used to elucidate these properties.

Chemical Structure and Properties

This compound is characterized by a complex tetracyclic lignan core structure. The molecule features a trans-fused lactone ring, a trimethoxyphenyl group, and a dioxole ring system. The acetate group is attached at the C4 position of the epipodophyllotoxin scaffold.

Chemical Identifiers

| Property | Value |

| IUPAC Name | [(5S,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[1]benzofuro[5,6-f][2][3]benzodioxol-5-yl] acetate[2] |

| CAS Number | 1180-35-4[2] |

| Molecular Formula | C₂₄H₂₄O₉[4] |

| Molecular Weight | 456.44 g/mol [4] |

| Synonyms | Acetylepipodophyllotoxin, 4-O-Epipodophyllotoxinyl acetate[2] |

Physicochemical Properties

| Property | Value |

| Appearance | Solid |

| Melting Point | Data for various podophyllotoxin derivatives suggest a range of 100-120°C. The parent compound, podophyllotoxin, has a melting point of 183–184°C. The specific melting point for the acetate derivative is not consistently reported in the literature. |

| Boiling Point | Not available |

| Solubility | While specific quantitative data for this compound is limited, the related compound podophyllotoxin is practically insoluble in water and soluble in organic solvents such as acetone, ethyl acetate, and ethanol. It is anticipated that this compound shares a similar solubility profile. |

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity, primarily as an antineoplastic and antiviral agent. Its mechanism of action is multifaceted, with the inhibition of DNA topoisomerase II being the central event that triggers a cascade of cellular responses leading to cell death.

Topoisomerase II Inhibition

The primary molecular target of epipodophyllotoxin derivatives is the nuclear enzyme DNA topoisomerase II.[2][3] This enzyme is crucial for managing DNA topology during replication, transcription, and chromosome segregation. This compound stabilizes the covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands.[2] This leads to the accumulation of single- and double-strand DNA breaks, a form of DNA damage that is highly cytotoxic.[5]

Caption: Inhibition of Topoisomerase II by this compound.

Cell Cycle Arrest

The DNA damage induced by this compound triggers cellular checkpoint mechanisms, leading to cell cycle arrest, primarily at the G2/M phase.[6] This arrest prevents cells with damaged DNA from proceeding through mitosis, providing an opportunity for DNA repair. However, if the damage is too extensive, the prolonged arrest can initiate apoptotic pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death. The accumulation of DNA damage and cell cycle arrest activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2] This involves the activation of a cascade of cysteine-aspartic proteases known as caspases, including caspase-3, -8, and -9, which execute the apoptotic program.[2]

Caption: Apoptotic pathways induced by this compound.

Endoplasmic Reticulum (ER) Stress and Autophagy

Recent studies on related podophyllotoxin derivatives have shown that these compounds can also induce endoplasmic reticulum (ER) stress and autophagy. The accumulation of damaged proteins and cellular stress can disrupt the protein-folding capacity of the ER, leading to the unfolded protein response (UPR). If ER homeostasis cannot be restored, this can trigger apoptosis. Autophagy, a cellular recycling process, can also be activated as a survival mechanism in response to stress, but can switch to a cell death-promoting role under certain conditions.

Caption: Interplay of ER Stress, Autophagy, and Apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound and related compounds.

Topoisomerase II Decatenation Assay

This in vitro assay assesses the ability of a compound to inhibit the decatenation activity of topoisomerase II.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, in a suitable reaction buffer (e.g., Tris-HCl, KCl, MgCl₂, ATP).

-

Compound Incubation: Add varying concentrations of this compound (or a vehicle control, typically DMSO) to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα enzyme.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

-

Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. Inhibition of the enzyme will result in a decrease in the amount of decatenated minicircles.[7]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle.

Methodology:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Methodology:

-

Cell Treatment and Harvesting: Treat cells as described above and harvest them.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells (green fluorescence). PI is a membrane-impermeant dye that stains the DNA of cells with compromised membranes (red fluorescence).

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Apoptosis, ER Stress, and Autophagy Markers

This technique is used to detect and quantify specific proteins involved in these signaling pathways.

Methodology:

-

Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, GRP78, CHOP, LC3-II).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Caption: General workflow for Western Blot analysis.

Conclusion

This compound is a promising compound with significant potential in cancer and antiviral therapy. Its well-defined mechanism of action, centered on the inhibition of topoisomerase II, provides a clear rationale for its cytotoxic effects. The induction of DNA damage, cell cycle arrest, and apoptosis, coupled with the engagement of other cellular stress pathways, highlights the complex and potent biological activity of this molecule. The experimental protocols detailed in this guide provide a robust framework for the further investigation and development of this compound and its derivatives as therapeutic agents. Further research is warranted to fully elucidate its clinical potential, optimize its delivery, and explore its efficacy in combination therapies.

References

- 1. Chemosensitizing effect of podophyllotoxin acetate on topoisomerase inhibitors leads to synergistic enhancement of lung cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Acetylpodophyllotoxin | C24H24O9 | CID 164791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Role of topoisomerase II in mediating epipodophyllotoxin-induced DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. inspiralis.com [inspiralis.com]

An In-depth Technical Guide to the Key Enzymes in the Epipodophyllotoxin Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymes involved in the biosynthetic pathway of epipodophyllotoxin, a crucial precursor for the semi-synthesis of the anticancer drugs etoposide and teniposide. This document details the key enzymatic steps, summarizes available quantitative data, outlines relevant experimental protocols, and visualizes the intricate molecular processes.

The Epipodophyllotoxin Biosynthetic Pathway: A Molecular Roadmap

The biosynthesis of epipodophyllotoxin is a complex process involving a series of enzymatic reactions that convert the initial precursor, (+)-pinoresinol, into the etoposide aglycone, (-)-4'-desmethylepipodophyllotoxin. The elucidation of this pathway has been a significant breakthrough, opening avenues for the biotechnological production of these valuable chemotherapeutics.[1][2][3][4] The key enzymes and their sequential roles are outlined below.

Core Biosynthetic Enzymes and their Functions

The pathway is initiated from the lignan (+)-pinoresinol and proceeds through a series of reductions, hydroxylations, and methylations catalyzed by various enzymes, primarily reductases, dehydrogenases, cytochrome P450 monooxygenases (CYPs), and O-methyltransferases (OMTs).[1][2][3][4] A critical step involves the stereoselective cyclization to form the aryltetralin scaffold, catalyzed by a 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD).[1][4]

| Enzyme | Abbreviation | Function |

| Pinoresinol-lariciresinol reductase | PLR | Reduction of (+)-pinoresinol |

| Secoisolariciresinol dehydrogenase | SDH | Dehydrogenation of secoisolariciresinol |

| Cytochrome P450 719A23 | CYP719A23 | Hydroxylation of (-)-matairesinol |

| O-methyltransferase 3 | OMT3 | Methylation of (-)-pluviatolide |

| Cytochrome P450 71CU1 | CYP71CU1 | Hydroxylation of (-)-5'-desmethoxy-yatein |

| O-methyltransferase 1 | OMT1 | Methylation of (-)-5'-desmethyl-yatein |

| 2-oxoglutarate/Fe(II)-dependent dioxygenase | 2-ODD | Oxidative C-C bond formation to create the aryltetralin scaffold |

| Cytochrome P450 71BE54 | CYP71BE54 | Demethylation of (-)-yatein |

| Cytochrome P450 82D61 | CYP82D61 | Hydroxylation of (-)-deoxypodophyllotoxin to form (-)-epipodophyllotoxin |

Quantitative Data on Key Enzymes

Quantitative characterization of the kinetic properties of these enzymes is crucial for understanding the pathway's efficiency and for metabolic engineering efforts. While comprehensive data for all enzymes is not yet available in a centralized format, some key parameters have been reported.

| Enzyme | Substrate | Km (μM) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) |

| OMT3 | (-)-pluviatolide | 1.4 | 0.72 | Not Reported | Not Reported |

| PLR | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

| SDH | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

| CYP719A23 | (-)-matairesinol | Not Reported | Not Reported | Not Reported | Not Reported |

| CYP71CU1 | (-)-5'-desmethoxy-yatein | Not Reported | Not Reported | Not Reported | Not Reported |

| OMT1 | (-)-5'-desmethyl-yatein | Not Reported | Not Reported | Not Reported | Not Reported |

| 2-ODD | (-)-yatein | Not Reported | Not Reported | Not Reported | Not Reported |

| CYP71BE54 | (-)-deoxypodophyllotoxin | Not Reported | Not Reported | Not Reported | Not Reported |

| CYP82D61 | (-)-deoxypodophyllotoxin | Not Reported | Not Reported | Not Reported | Not Reported |

Note: The majority of the kinetic parameters for the enzymes in the epipodophyllotoxin pathway have not been reported in detail in the currently available literature. The data for OMT3 was obtained from recombinant expression in E. coli.[4]

Experimental Protocols

The identification and characterization of the epipodophyllotoxin biosynthetic enzymes have heavily relied on heterologous expression systems, particularly the transient expression in Nicotiana benthamiana leaves using Agrobacterium tumefaciens. This method allows for the rapid, combinatorial expression of candidate genes to reconstitute the biosynthetic pathway.[1][2][3]

Heterologous Expression of Pathway Enzymes in Nicotiana benthamiana

This protocol outlines the key steps for the transient expression of the epipodophyllotoxin biosynthetic pathway enzymes in N. benthamiana.

Materials:

-

Agrobacterium tumefaciens strain (e.g., GV3101) harboring the plant expression vectors for each enzyme.

-

Nicotiana benthamiana plants (4-6 weeks old).

-

Infiltration medium: 10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone.[5]

-

Syringes (1 mL, needleless).

Procedure:

-

Agrobacterium Culture: Grow individual A. tumefaciens strains containing the expression constructs for each enzyme and a gene silencing suppressor (e.g., p19) in LB medium with appropriate antibiotics at 28°C overnight.[6][7][8]

-

Cell Harvesting and Resuspension: Pellet the bacterial cells by centrifugation and resuspend them in the infiltration medium to a final optical density at 600 nm (OD600) of 0.5 for each construct.[5]

-

Co-infiltration: For co-expression, mix the resuspended Agrobacterium strains for each enzyme in equal ratios.

-

Infiltration: Infiltrate the abaxial side of the N. benthamiana leaves with the Agrobacterium suspension using a needleless syringe.[6][7][8][9]

-

Incubation: Incubate the infiltrated plants for 3-5 days under controlled growth conditions.

-

Metabolite Extraction and Analysis: Harvest the infiltrated leaf tissue, freeze-dry, and grind to a fine powder. Extract the metabolites with a suitable solvent (e.g., methanol or ethyl acetate) and analyze by LC-MS or HPLC to detect the products of the enzymatic reactions.

In Vitro Enzyme Assays

While in planta assays are crucial for pathway reconstitution, in vitro assays with purified enzymes or microsomal fractions are necessary for detailed kinetic characterization.

General Protocol Outline:

-

Enzyme Preparation: Recombinantly express and purify the enzyme of interest (e.g., using an E. coli or yeast expression system). For membrane-bound enzymes like CYPs, prepare microsomal fractions from the expression host.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the enzyme preparation, the substrate, and any necessary co-factors (e.g., NADPH for CYPs, S-adenosyl methionine for OMTs, 2-oxoglutarate and Fe(II) for 2-ODDs).

-

Reaction Incubation: Incubate the reaction mixture at the optimal temperature for a defined period.

-

Reaction Quenching and Product Extraction: Stop the reaction (e.g., by adding a solvent like ethyl acetate) and extract the products.

-

Product Analysis: Analyze the extracted products by HPLC or LC-MS to quantify the amount of product formed and determine the enzyme's kinetic parameters.

Visualizing the Molecular Machinery

Diagrams are essential for understanding the complex relationships within the biosynthetic pathway and its regulation.

Epipodophyllotoxin Biosynthetic Pathway

Caption: The enzymatic cascade leading to epipodophyllotoxin.

Jasmonic Acid Signaling Pathway Regulating Biosynthesis

The biosynthesis of epipodophyllotoxin is, in part, a defense response in the plant, regulated by phytohormones like jasmonic acid (JA).[10] Wounding or herbivore attack triggers the JA signaling cascade, leading to the upregulation of genes encoding the biosynthetic enzymes.[10][11][12]

Caption: Regulation of epipodophyllotoxin biosynthesis by JA.

Experimental Workflow for Enzyme Identification

The identification of the key enzymes in the epipodophyllotoxin pathway was a landmark achievement in plant metabolic engineering, employing a combination of bioinformatics, molecular biology, and analytical chemistry.

Caption: Workflow for identifying biosynthetic enzymes.

This guide provides a foundational understanding of the key enzymes in the epipodophyllotoxin biosynthetic pathway. Further research is needed to fully characterize the kinetics and regulation of all enzymes involved, which will be instrumental in developing robust and efficient biotechnological platforms for the sustainable production of these vital anticancer precursors.

References

- 1. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs | MDPI [mdpi.com]

- 2. Six enzymes from mayapple that complete the biosynthetic pathway to the etoposide aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. community.the-hospitalist.org [community.the-hospitalist.org]

- 4. Six enzymes from mayapple that complete the biosynthetic pathway to the etoposide aglycone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]

- 7. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. patharkar.com [patharkar.com]

- 10. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

Epipodophyllotoxin Acetate: A Technical Guide to its Antiviral and Antineoplastic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epipodophyllotoxin acetate, a semi-synthetic derivative of the naturally occurring lignan podophyllotoxin, has demonstrated significant potential as both an antiviral and an antineoplastic agent. This technical guide provides a comprehensive overview of its biological activities, mechanisms of action, and relevant experimental protocols. Quantitative data from various studies are summarized to facilitate comparative analysis. Detailed signaling pathways and experimental workflows are visualized to provide a clear understanding of its molecular interactions. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Antineoplastic Properties

This compound exhibits potent cytotoxic activity against various cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis. Its efficacy has been notably demonstrated in non-small cell lung cancer (NSCLC) models.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Citation |

| NCI-H1299 | Non-Small Cell Lung Cancer | 7.6 | [1][2] |

| A549 | Non-Small Cell Lung Cancer | 16.1 | [1][2] |

| NCI-H460 | Non-Small Cell Lung Cancer | 12 |

Mechanism of Antineoplastic Action

The anticancer activity of this compound is multifactorial, involving the disruption of key cellular processes essential for tumor growth and survival.

-

Inhibition of Tubulin Polymerization and Cell Cycle Arrest: this compound acts as a potent inhibitor of tubulin polymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing mitotic spindle formation and ultimately inhibiting cell division.[1][2] This is a key mechanism shared with its parent compound, podophyllotoxin.

-

Induction of Apoptosis via DNA Damage and Endoplasmic Reticulum (ER) Stress: Treatment with this compound leads to DNA damage, as evidenced by the accumulation of γ-H2AX, a marker of double-strand breaks.[1] This DNA damage, coupled with the induction of ER stress, triggers the intrinsic and extrinsic apoptotic pathways. The ER stress response is characterized by the increased expression of key signaling proteins including BiP, CHOP, IRE1-α, and the phosphorylation of PERK and JNK.[1]

-

Activation of Caspase Cascade: The apoptotic signaling culminates in the activation of a cascade of caspases, including caspase-3, caspase-8, and caspase-9, which are the executioners of programmed cell death.[1]

-

Inhibition of Topoisomerase II (Derivatives): While this compound itself primarily targets tubulin, its clinically significant derivatives, etoposide and teniposide, are potent inhibitors of topoisomerase II. This enzyme is crucial for resolving DNA topological problems during replication and transcription. Inhibition of topoisomerase II by these derivatives leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks and subsequent cell death.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the antineoplastic action of this compound.

References

- 1. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomy of a Natural Scaffold: An In-depth Technical Guide to the Relationship Between Podophyllotoxin and its Epipodophyllotoxin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical and biological relationship between the natural product podophyllotoxin and its semi-synthetic derivatives, specifically focusing on the epimerized and acetylated forms, collectively referred to as epipodophyllotoxin acetates and their clinically significant analogues. This document delves into their distinct mechanisms of action, comparative cytotoxicities, and the experimental methodologies used in their evaluation.

From Plant to Potent Drug: The Chemical Lineage

Podophyllotoxin is a naturally occurring aryltetralin lignan isolated from the roots and rhizomes of Podophyllum species. While exhibiting potent cytotoxic properties, its clinical use has been hampered by significant toxicity. This led to extensive efforts in semi-synthetic modification, giving rise to the epipodophyllotoxins, a class of compounds with a profoundly altered and more therapeutically favorable biological activity.

The core structural difference lies in the stereochemistry at the C-4 position of the lactone ring. In podophyllotoxin, the substituent at C-4 is in the axial position, whereas in epipodophyllotoxin, it is in the equatorial position. This seemingly subtle change has a dramatic impact on the molecule's biological target. "Epipodophyllotoxin acetate" refers to an epipodophyllotoxin with an acetate group at the C-4 position. The most clinically successful epipodophyllotoxins, etoposide and teniposide, are glycosidic derivatives of 4'-demethylepipodophyllotoxin.

A Tale of Two Mechanisms: Tubulin vs. Topoisomerase II

The fundamental difference in the biological activity between podophyllotoxin and its epipodophyllotoxin derivatives lies in their distinct molecular targets. This shift in mechanism is a direct consequence of the stereochemical change at the C-4 position.

-

Podophyllotoxin: A Mitotic Inhibitor via Tubulin Binding Podophyllotoxin exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest in the M phase and subsequent apoptosis.

-

Epipodophyllotoxins (Etoposide/Teniposide): DNA Damage via Topoisomerase II Inhibition In contrast, the epipodophyllotoxin derivatives, such as etoposide and teniposide, do not significantly inhibit tubulin polymerization. Instead, their primary mechanism of action is the inhibition of DNA topoisomerase II.[1] These drugs form a ternary complex with topoisomerase II and DNA, stabilizing the transient double-strand breaks created by the enzyme.[1] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks, cell cycle arrest in the late S and G2 phases, and ultimately, apoptosis.[1] Teniposide is generally more potent than etoposide in causing DNA damage and cytotoxicity.[1]

Quantitative Comparison of Cytotoxic Activity

The shift in the mechanism of action is reflected in the cytotoxic profiles of these compounds. The following tables summarize the 50% inhibitory concentration (IC₅₀) values of podophyllotoxin, etoposide, and teniposide against various human cancer cell lines.

Table 1: Cytotoxicity (IC₅₀, µM) of Podophyllotoxin and Etoposide

| Cell Line | Cancer Type | Podophyllotoxin (µM) | Etoposide (µM) | Reference |

| HL-60 | Leukemia | > 40 | 3.27±0.21 to 11.37±0.52 | [2] |

| SMMC-7721 | Hepatoma | > 40 | 3.27±0.21 to 11.37±0.52 | [2] |

| A-549 | Lung Cancer | > 40 | 3.27±0.21 to 11.37±0.52 | [2] |

| MCF-7 | Breast Cancer | > 40 | 3.27±0.21 to 11.37±0.52 | [2] |

| SW480 | Colon Cancer | > 40 | 3.27±0.21 to 11.37±0.52 | [2] |

| HeLA | Cervical Cancer | 1.21 | 5.94 | [3] |

| H460 | Lung Cancer | 2.27 | - | [3] |

Table 2: Comparative Cytotoxicity (IC₅₀) of Etoposide and Teniposide in Lung Cancer Cell Lines

| Cell Line | Cancer Type | Etoposide | Teniposide | Reference |

| SBC-2 | Small Cell Lung Cancer | More potent | 8-10 times more potent | [4][5] |

| SBC-3 | Small Cell Lung Cancer | More potent | 8-10 times more potent | [4][5] |

| SBC-4 | Small Cell Lung Cancer | More potent | 8-10 times more potent | [4][5] |

| SBC-7 | Small Cell Lung Cancer | More potent | 8-10 times more potent | [4][5] |

| ABC-1 | Non-Small Cell Lung Cancer | More potent | 8-10 times more potent | [4][5] |

| EBC-1 | Non-Small Cell Lung Cancer | More potent | 8-10 times more potent | [4][5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound and for key biological assays used to characterize these compounds.

Synthesis of 4'-O-Acetyl-Epipodophyllotoxin

This protocol describes a general method for the acetylation of the C-4 hydroxyl group of epipodophyllotoxin.

Materials:

-

Epipodophyllotoxin

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Dissolve epipodophyllotoxin in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous pyridine to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add acetic anhydride dropwise to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 4'-O-acetyl-epipodophyllotoxin by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the desired product and evaporate the solvent to yield the pure compound.

-

Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][7][8][9]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

Test compounds (Podophyllotoxin, Epipodophyllotoxin derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Topoisomerase II DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex.[10][11][12]

Materials:

-

Purified human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II assay buffer

-

ATP solution

-

Test compound (e.g., Etoposide)

-

Sodium dodecyl sulfate (SDS) solution (10%)

-

Proteinase K

-

6x DNA loading dye

-

Agarose

-

Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and power supply

-

UV transilluminator and imaging system

Procedure:

-

Set up the reactions on ice in microcentrifuge tubes. To each tube, add the 10x assay buffer, supercoiled plasmid DNA, ATP, and the test compound at various concentrations.

-

Add purified topoisomerase IIα to each reaction tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reaction by adding 10% SDS, followed by proteinase K. Incubate at 37°C for another 30 minutes to digest the protein.

-

Add 6x DNA loading dye to each reaction.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Run the gel in TAE or TBE buffer until the dye front has migrated an adequate distance.

-

Visualize the DNA bands under UV illumination. The conversion of supercoiled DNA to linear DNA indicates the stabilization of the cleavage complex by the test compound.

-

Quantify the amount of linear DNA to determine the compound's activity.

Signaling Pathway of Etoposide-Induced Apoptosis

Etoposide-induced DNA damage triggers a complex signaling cascade that culminates in programmed cell death (apoptosis). A key player in this pathway is the tumor suppressor protein p53.

Upon induction of DNA double-strand breaks by etoposide, sensor proteins like the ATM and ATR kinases are activated. These kinases then phosphorylate and activate p53. Activated p53 can transcriptionally upregulate pro-apoptotic proteins such as Bax. Bax translocates to the mitochondria, leading to the release of cytochrome c. Cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell. Additionally, p53 can promote the expression of the Fas ligand (FasL), which can initiate the extrinsic apoptotic pathway through the Fas receptor, leading to the activation of caspase-8 and subsequently caspase-3.

Conclusion

The transition from podophyllotoxin to its epipodophyllotoxin derivatives represents a landmark in the development of natural product-based anticancer drugs. A subtle change in stereochemistry at a single carbon atom fundamentally alters the drug's mechanism of action, shifting the target from tubulin to topoisomerase II. This results in a class of clinically invaluable drugs, such as etoposide and teniposide, with a distinct and potent anticancer profile. This guide has provided a detailed overview of the chemical relationship, contrasting mechanisms, quantitative biological activities, and key experimental protocols relevant to the study of these important compounds, offering a valuable resource for researchers in oncology and drug discovery.

References

- 1. Etoposide and Teniposide (Chapter 4) - Lignans [resolve.cambridge.org]

- 2. US4900814A - Synthesis of podophyllotoxin derivatives - Google Patents [patents.google.com]

- 3. US6384201B1 - Synthetic method for the preparation of the antineoplastic agent etoposide - Google Patents [patents.google.com]

- 4. [In vitro comparison of podophyllotoxin analogues; etoposide, teniposide and NK 611 using human lung cancer cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of the two epipodophyllotoxin derivatives etoposide (VP-16) and teniposide (VM-26) on cell lines established from patients with small cell carcinoma of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. inspiralis.com [inspiralis.com]

Spectroscopic data (NMR, MS) of "Epipodophyllotoxin acetate"

A comprehensive examination of the spectroscopic characteristics of Epipodophyllotoxin acetate is essential for researchers and scientists engaged in drug development and natural product chemistry. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Epipodophyllotoxin and discusses the expected spectral characteristics of its acetylated form, this compound. Due to a lack of publicly available, specific experimental data for this compound, this guide leverages data from its precursor, Epipodophyllotoxin, to infer its spectroscopic properties.

Spectroscopic Data

The structural difference between Epipodophyllotoxin and this compound is the acetylation of a hydroxyl group. This modification is expected to induce predictable changes in the NMR and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR chemical shifts for Epipodophyllotoxin, which serve as a baseline for understanding the spectrum of this compound. The acetylation of the hydroxyl group at C-4 would lead to a downfield shift of the H-4 proton signal and the C-4 carbon signal, as well as changes in the signals of neighboring nuclei.

Table 1: ¹H NMR Spectroscopic Data of Epipodophyllotoxin

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 4.60 | d | 5.1 |

| H-2 | 3.30 | m | |

| H-3 | 2.85 | m | |

| H-4 | 4.80 | d | 3.2 |

| H-7 | 6.55 | s | |

| H-10 | 6.80 | s | |

| H-2', H-6' | 6.25 | s | |

| 4'-OCH₃ | 3.75 | s | |

| 3', 5'-OCH₃ | 3.70 | s | |

| OCH₂O | 5.95 | d | 1.2 |

Data is compiled from typical values for lignans of this class and may vary based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data of Epipodophyllotoxin

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 82.5 |

| C-2 | 52.5 |

| C-3 | 45.0 |

| C-4 | 67.0 |

| C-4a | 133.0 |

| C-5 | 110.0 |

| C-6 | 147.5 |

| C-7 | 147.0 |

| C-8 | 112.0 |

| C-8a | 130.0 |

| C-9 | 175.0 |

| C-1' | 137.0 |

| C-2', C-6' | 108.0 |

| C-3', C-5' | 153.0 |

| C-4' | 135.0 |

| 4'-OCH₃ | 61.0 |

| 3', 5'-OCH₃ | 56.5 |

| OCH₂O | 101.5 |

Data is compiled from typical values for lignans of this class and may vary based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The molecular formula for this compound is C₂₄H₂₄O₉, with a molecular weight of 456.44 g/mol .

Table 3: Mass Spectrometry Data of this compound

| Ion | m/z (Expected) |

| [M+H]⁺ | 457.1442 |

| [M+Na]⁺ | 479.1261 |

| [M+K]⁺ | 495.0999 |

Expected m/z values are calculated based on the molecular formula. Fragmentation patterns would be dependent on the ionization technique used.

Experimental Protocols

The following are general experimental protocols for obtaining NMR and MS data for lignans like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

ESI-MS Acquisition (Positive Ion Mode):

-

Infuse the sample solution directly into the ion source or introduce it via liquid chromatography.

-

Set the ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve optimal ionization.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000).

-

-

Tandem MS (MS/MS) for Fragmentation Analysis:

-

Select the precursor ion of interest (e.g., [M+H]⁺).

-

Apply collision-induced dissociation (CID) to fragment the precursor ion.

-

Acquire the product ion spectrum to observe the fragmentation pattern.

-

-

Data Analysis: Analyze the mass spectra to determine the accurate mass of the molecular ion and its fragments.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Juniperus Species: A Sustainable Frontier for Podophyllotoxin Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The global demand for podophyllotoxin, a crucial precursor for the synthesis of anticancer drugs like etoposide and teniposide, has put immense pressure on its traditional source, the endangered Himalayan mayapple (Podophyllum hexandrum). This has spurred a critical search for alternative, sustainable sources. The genus Juniperus, comprising a wide variety of evergreen trees and shrubs, has emerged as a promising and viable alternative.[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of Juniperus species as a source of podophyllotoxins, focusing on quantitative data, detailed experimental protocols, and the underlying biosynthetic pathways.

Quantitative Analysis of Podophyllotoxin in Juniperus Species

Table 1: Podophyllotoxin Content in Various Juniperus Species

| Juniperus Species | Podophyllotoxin Content (mg/g Dry Weight) | Reference |

| J. bermudiana | up to 22.6 | [2][3] |

| J. scopulorum | 4.87 - 10.34 | [8] |

| J. virginiana | 1.78 - 3.0 | [5] |

| J. sabina | 7.51 | [9] |

| J. horizontalis | 0.58 - 6.73 | [10][11] |

| J. chinensis 'Pfitzer Mattews Blue' | 1.3% of extract | [1] |

| J. × media hybrids | 0.2 - 1.3% of extract | [1] |

| J. communis | 0.02 - 4.87 (variable) | [6] |

| J. davurica | High deoxypodophyllotoxin content | [8] |

Table 2: Deoxypodophyllotoxin Content in Selected Juniperus Species

| Juniperus Species | Deoxypodophyllotoxin Content (mg/g Dry Weight) | Reference |

| J. bermudiana | 4.4 | [2][3] |

| J. davurica | 7.27 | [8] |

Experimental Protocols

This section details the methodologies for the extraction, purification, and quantification of podophyllotoxin from Juniperus species, compiled from various scientific studies.

Extraction of Podophyllotoxin

Several methods have been optimized for the efficient extraction of podophyllotoxin from Juniperus needles.

a) Conventional Solvent Extraction

This is a widely used method that involves the maceration of the plant material in an organic solvent.

-

Plant Material Preparation: Air-dry the collected Juniperus needles at room temperature until a constant weight is achieved. Grind the dried needles into a fine powder.

-

Solvent Selection: Ethyl acetate has been identified as an optimal solvent for maximizing podophyllotoxin recovery.[5] Other solvents like methanol can also be used.[5]

-

Extraction Procedure:

-

Weigh a specific amount of the powdered plant material (e.g., 2 g).

-

Add the solvent at a defined liquid-to-solid ratio (e.g., 10:1 v/w).

-

Stir the suspension in a shaker water bath at room temperature for a specified duration (e.g., 1 hour).[5]

-

Filter the mixture to separate the extract from the solid plant residue.

-

Store the collected extract in a freezer until further processing.

-

b) Ultrasound-Assisted Extraction (UAE)

UAE is a green and efficient method that utilizes ultrasonic waves to enhance extraction.

-

Optimized Conditions:

-

Solvent: 69.3% Ethanol in water

-

Temperature: 58.8 °C

-

Extraction Time: 51.5 minutes

-

Plant Material: Freeze-dried and powdered Juniperus scopulorum needles.

-

-

Procedure:

-

Combine the powdered plant material and the solvent in an extraction vessel.

-

Place the vessel in an ultrasonic bath and sonicate under the optimized conditions.

-

After extraction, centrifuge the mixture (e.g., 15 min at 3000 rpm) and collect the supernatant.

-

c) Accelerated Solvent Extraction (ASE)

ASE is a high-pressure technique that allows for faster extraction with less solvent consumption.

-

Optimized Conditions:

-

Procedure:

-

Pack the powdered plant material into the extraction cell of the ASE system.

-

Perform the extraction using the specified solvent and conditions.

-

Collect the extract for subsequent analysis.

-

Purification of Podophyllotoxin

High-Speed Counter-Current Chromatography (HSCCC) has been effectively used to purify podophyllotoxin from crude Juniperus extracts.

-

Sample Preparation:

-

Extract the dried and powdered Juniperus sabina leaves with 70% ethanol at 80°C.

-

Evaporate the solvent to dryness and suspend the residue in distilled water.

-

Perform liquid-liquid extraction successively with petroleum ether, chloroform, and ethyl acetate.

-

The ethyl acetate fraction, which is rich in podophyllotoxin, is then further purified.

-

Subject the ethyl acetate residue to a Sephadex LH-20 column eluted with methanol to obtain a crude sample for HSCCC.

-

-

HSCCC Procedure:

-

Two-Phase Solvent System: A mixture of n-hexane-ethyl acetate-methanol-water (3:5:3:5, v/v/v/v) is used.

-

Flow Rate: 2 mL/min.

-

Rotational Speed: 850 rpm.

-

Operation:

-

The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).

-

The mobile phase (the lower phase) is then pumped into the column at the set flow rate while the apparatus is rotating.

-

Once hydrodynamic equilibrium is reached, the crude sample dissolved in a small volume of the biphasic solvent system is injected.

-

The effluent is continuously monitored by a UV detector, and fractions are collected.

-

Fractions containing podophyllotoxin and deoxypodophyllotoxin are identified by HPLC analysis. This method can yield deoxypodophyllotoxin and podophyllotoxin with purities of 96.5% and 94.4%, respectively.

-

-

Quantification of Podophyllotoxin

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the standard methods for the accurate quantification of podophyllotoxin.

-

Instrumentation: A standard HPLC or UHPLC system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is required.[2][3]

-

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing a small percentage of an acid (e.g., 0.1% trifluoroacetic acid). An example of an isocratic method is 28% acetonitrile in water with 0.1% trifluoroacetic acid.[10]

-

Flow Rate: Typically around 1 mL/min for HPLC.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.[10]

-

-

Quantification:

-

Prepare a standard curve by injecting known concentrations of a pure podophyllotoxin standard.

-

Inject the prepared Juniperus extracts.

-

Identify the podophyllotoxin peak in the chromatogram based on its retention time compared to the standard.

-

Quantify the amount of podophyllotoxin in the sample by comparing its peak area to the standard curve.

-

Biosynthetic Pathway and Experimental Workflow

Understanding the biosynthetic pathway of podophyllotoxin is crucial for metabolic engineering efforts to enhance its production. The following diagrams illustrate the key steps in the biosynthesis of podophyllotoxin and a general experimental workflow for its extraction and analysis from Juniperus species.

Caption: Biosynthetic pathway of podophyllotoxin from phenylalanine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lignins: Biosynthesis and Biological Functions in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Anticancer Podophyllotoxin Recovery from Juniper Leaves at Atmospheric and High Pressure Using Eco-Friendly Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic map of the antiviral drug podophyllotoxin provides insights into hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Podophyllotoxin and deoxypodophyllotoxin in Juniperus bermudiana and 12 other Juniperus species: optimization of extraction, method validation, and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Chemical synthesis of "Epipodophyllotoxin acetate" and its analogues

An In-depth Technical Guide to the Chemical Synthesis of Epipodophyllotoxin Acetate and its Analogues

Introduction

Podophyllotoxin, a naturally occurring aryltetralin lignan isolated from species of the Podophyllum genus, is a potent antimitotic agent that inhibits microtubule assembly.[1][2] However, its clinical use is hampered by significant toxicity.[3] This has driven extensive research into its semi-synthetic derivatives to enhance therapeutic efficacy and reduce adverse effects.

The epimerization of the C-4 hydroxyl group of podophyllotoxin leads to epipodophyllotoxin, the core structure for highly successful anticancer drugs like etoposide and teniposide.[4] Unlike their parent compound, these derivatives function primarily as inhibitors of DNA topoisomerase II, inducing DNA strand breaks and leading to cell death.[2][5]

Further modifications, particularly at the C-4 position, have yielded a diverse library of analogues, including esters like this compound. These modifications aim to modulate the compound's activity, solubility, and pharmacokinetic profile. This guide provides a detailed overview of the chemical synthesis of this compound and other key analogues, summarizes their biological activities, and illustrates their mechanisms of action for researchers and professionals in drug development.

Chemical Synthesis Protocols

The synthesis of epipodophyllotoxin analogues primarily involves the modification of the podophyllotoxin scaffold. Key transformations include epimerization at C-4, demethylation at C-4', and subsequent derivatization of the C-4 hydroxyl group.

Experimental Protocol 1: Synthesis of this compound

The synthesis of C-4 ester analogues like this compound is typically achieved through acylation of the hydroxyl group using an acid anhydride or acid chloride in the presence of a base.[6][7]

Materials:

-

Epipodophyllotoxin

-

Acetic Anhydride

-

Anhydrous Pyridine

-

4-Dimethylaminopyridine (DMAP) (optional, as catalyst)

-

Methanol

-

Ethyl acetate

-

5% Sulfuric Acid (H₂SO₄) solution

-

Saturated Sodium Chloride (brine) solution

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve epipodophyllotoxin in anhydrous pyridine. Add a catalytic amount of DMAP if desired.

-

Add an excess of acetic anhydride to the solution at room temperature.[7]

-

Stir the reaction mixture for 30 minutes to 3 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[7]

-

Upon completion, cool the reaction vessel and quench the excess acetic anhydride by slowly adding methanol.

-

Stir the mixture for an additional 30 minutes.[7]

-

Remove the solvents under reduced pressure (rotary evaporation).

-

Dissolve the residue in ethyl acetate and wash sequentially with 5% H₂SO₄ solution, water, and brine.[7]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude podophyllotoxin acetate using silica gel column chromatography to obtain the final product.

Experimental Protocol 2: Synthesis of 4'-Demethylepipodophyllotoxin Glycoside Analogues

The synthesis of clinically important analogues like etoposide involves the glycosylation of 4'-demethylepipodophyllotoxin. This multi-step process begins with the demethylation of podophyllotoxin.

Materials:

-

Podophyllotoxin

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Trimethylsilyl iodide (TMSI)

-

Acetone/Water mixture (1:1)

-

Barium Carbonate (BaCO₃)

-

10% aqueous Sodium Thiosulfate solution

Procedure (Step 1: Synthesis of 4'-Demethyl-epipodophyllotoxin): [8]

-

Dissolve podophyllotoxin in anhydrous CH₂Cl₂ under an argon atmosphere and cool to 0 °C.

-

Add a solution of trimethylsilyl iodide in CH₂Cl₂ dropwise over 30 minutes.

-

Stir the mixture at 0 °C for approximately 4.5 hours.[8]

-

Quench the reaction by adding a 1:1 mixture of acetone and water, followed by solid BaCO₃.[8]

-

After stirring for 30 minutes, extract the mixture with CH₂Cl₂.

-

Wash the separated organic layer with a 10% aqueous solution of sodium thiosulfate.

-

Dry the organic phase, filter, and concentrate to yield crude 4'-demethylepipodophyllotoxin, which can be carried forward to the glycosylation step after appropriate protection.

Procedure (Step 2: Glycosylation): The crude 4'-demethylepipodophyllotoxin requires protection of the phenolic hydroxyl group (e.g., as a benzyloxycarbonyl ether) before stereoselective glycosylation with a suitable sugar donor.[8] This is a complex step often requiring specialized glycosylation promoters and carefully controlled conditions to achieve the desired stereochemistry.

Quantitative Data Summary

The biological activity of epipodophyllotoxin analogues is typically assessed by their cytotoxicity against various cancer cell lines. The IC₅₀ value, which represents the concentration required to inhibit 50% of cell growth, is a key metric.

Table 1: Cytotoxicity (IC₅₀) of Epipodophyllotoxin Analogues

| Compound | Cell Line | IC₅₀ Value | Citation |

| This compound | A549 (NSCLC) | 16.1 nM | [9] |

| This compound | NCI-H1299 (NSCLC) | 7.6 nM | [9] |

| Compound 27 (3-N,N-dimethylamino analogue) | L1210 (Murine Leukemia) | As potent as etoposide | [7] |

| Compound 28 (3-N,N-dimethylamino analogue) | L1210 (Murine Leukemia) | As potent as etoposide | [7] |

| Compound 17 (3-amino-2,3-dideoxy analogue) | L1210 (Murine Leukemia) | As potent as etoposide | [7] |

| Compound 39 (4β-cyano-4-deoxy-DEPPT) | L1210 (Murine Leukemia) | 35 nM | [4] |

| Reengineered Analogue 11 | MCF-7 (Breast Cancer) | GI₅₀ = 0.43 µM | |

| Reengineered Analogue 11 | HeLa (Cervical Cancer) | GI₅₀ = 0.56 µM |

Table 2: Synthesis Yields of C-4 Podophyllotoxin Esters

| C-4 Ester Analogue | Isolated Yield | Citation |

| Acetate | 75.5% - 98.0% | [6] |

| Propanoate | 75.5% - 98.0% | [6] |

| Isobutyrate | 75.5% - 98.0% | [6] |

| Pivaloate | 75.5% - 98.0% | [6] |

| Hexanoate | 75.5% - 98.0% | [6] |

| Phenyl acetate | 75.5% - 98.0% | [6] |

Mechanism of Action

Epipodophyllotoxin and its analogues exert their anticancer effects primarily through two distinct mechanisms: inhibition of DNA topoisomerase II or inhibition of tubulin polymerization. The specific mechanism is highly dependent on the structural modifications of the parent lignan.

Topoisomerase II Inhibition

This is the primary mechanism for clinically used drugs like etoposide. These agents do not bind directly to DNA but form a ternary complex with topoisomerase II and DNA. This stabilizes the transient double-strand breaks created by the enzyme, preventing their re-ligation. The accumulation of these DNA breaks triggers cell cycle arrest, primarily in the late S and G2 phases, and ultimately leads to apoptosis (programmed cell death).[5]

References

- 1. Synthesis and antitumor activity of structural analogues of the epipodophyllotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of 4-O-Podophyllotoxin Sulfamate Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. CN1050719A - Preparation method of epipodophyllotoxin altroside derivatives - Google Patents [patents.google.com]

- 6. C-4 analogues of podophyllotoxin as tubulin inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antitumor activity of new glycosides of epipodophyllotoxin, analogues of etoposide, and NK 611 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]

In silico modeling of "Epipodophyllotoxin acetate" binding to topoisomerase II

An In-Depth Technical Guide to the In Silico Modeling of Epipodophyllotoxin Acetate Binding to Topoisomerase II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epipodophyllotoxins, such as the widely used anticancer agent etoposide (a derivative of this compound), are potent inhibitors of human topoisomerase II (Topo II).[1][2] These compounds act by stabilizing the transient covalent complex between the enzyme and DNA, which ultimately leads to double-strand breaks in the DNA and triggers apoptosis in cancer cells.[3][4][5] Understanding the molecular interactions that govern the binding of epipodophyllotoxin derivatives to Topo II is crucial for the rational design of new, more effective, and isoform-specific anticancer drugs.[6][7] In silico modeling techniques, including molecular docking and molecular dynamics (MD) simulations, have emerged as powerful tools to elucidate these interactions at an atomic level.[8][9] This technical guide provides a comprehensive overview of the computational methodologies used to study the binding of this compound to topoisomerase II, presents key quantitative data from various studies, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction to Topoisomerase II and Epipodophyllotoxins

Human topoisomerase II is a vital enzyme that modulates the topological state of DNA, playing a critical role in processes such as DNA replication, transcription, and chromosome segregation.[10] There are two main isoforms in humans: alpha (Topo IIα) and beta (Topo IIβ).[11] While both isoforms are targets for anticancer drugs, the inhibition of Topo IIβ has been linked to adverse side effects, such as secondary leukemias.[11][12] This has spurred interest in developing isoform-specific inhibitors that selectively target Topo IIα, which is more highly expressed in proliferating cancer cells.[7]

Epipodophyllotoxins are a class of natural product derivatives that function as Topo II "poisons."[1][2] Unlike catalytic inhibitors, they do not prevent the enzyme from cleaving DNA; instead, they inhibit the subsequent re-ligation step.[3] This traps the enzyme in a covalent complex with the cleaved DNA, forming a stable ternary drug-enzyme-DNA complex that is a roadblock to DNA replication and transcription, ultimately leading to apoptosis.[4]

In Silico Modeling Workflow for Epipodophyllotoxin-Topo II Binding

The computational investigation of the binding of this compound to topoisomerase II typically follows a multi-step workflow. This workflow allows for the prediction of binding modes, estimation of binding affinities, and analysis of the dynamic stability of the complex.

Experimental Protocols for In Silico Modeling

Preparation of the Topoisomerase II Structure

-

Acquisition of the Protein Structure: The three-dimensional crystal structure of human topoisomerase IIα in complex with DNA and etoposide (PDB ID: 5GWK) can be obtained from the Protein Data Bank (RCSB PDB).[13]

-

Protein Preparation: Using a molecular modeling suite such as Schrödinger's Protein Preparation Wizard, the raw PDB structure is processed.[13] This involves:

-

Adding hydrogen atoms.

-

Assigning correct bond orders.

-

Filling in missing side chains and loops.

-

Optimizing the hydrogen-bonding network.

-

Performing a restrained energy minimization to relieve steric clashes, typically using a force field like OPLS.

-

Preparation of the Ligand (this compound)

-

Ligand Sketching and 3D Conversion: The 2D structure of this compound is drawn using a chemical sketcher and converted to a 3D structure.

-

Ligand Preparation: The ligand is prepared using tools like LigPrep from Schrödinger. This process generates various possible ionization states at a physiological pH (e.g., 7.4 ± 0.5), tautomers, and stereoisomers. The geometry of the ligand is then optimized using a suitable force field.

Molecular Docking

-

Grid Generation: A receptor grid is defined around the known binding site of etoposide in the Topo IIα structure. This grid defines the volume within which the ligand will be docked.

-

Docking Simulation: Molecular docking is performed using software like Glide (Schrödinger), AutoDock, or GOLD.[14] The prepared ligand is docked into the defined receptor grid. The docking algorithm samples a wide range of ligand conformations and orientations within the binding site.

-